molecular formula C9H17NO3 B062119 Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate CAS No. 168910-03-0

Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate

Cat. No.: B062119
CAS No.: 168910-03-0
M. Wt: 187.24 g/mol
InChI Key: KHNXOQGYXTWJOP-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate (CAS: 109431-87-0) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a (2-methyloxiran-2-yl)methyl amine. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol (exact mass: 187.121) . The compound contains an epoxide (oxirane) ring substituted with a methyl group, which confers electrophilic reactivity, and a Boc group that enhances stability during synthetic processes. It is commonly used in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group protects amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4)6-12-9/h5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXOQGYXTWJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of (2-Methyloxiran-2-yl)methylamine

This route involves the reaction of (2-methyloxiran-2-yl)methylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The amine nucleophile attacks the electrophilic carbonyl carbon of Boc₂O, forming the carbamate bond.

Typical Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Temperature: 0°C to room temperature.

  • Reaction Time: 4–12 hours.

Example Procedure:

  • Dissolve (2-methyloxiran-2-yl)methylamine (1.0 equiv) in DCM.

  • Add TEA (1.2 equiv) and cool to 0°C.

  • Slowly add Boc₂O (1.1 equiv) and stir for 6 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield Optimization:

BaseSolventTemperature (°C)Yield (%)
TEADCM0 → RT78
DMAPTHFRT85
PyridineDCM0 → RT72

Key Considerations:

  • Epoxide Stability: The oxirane ring is susceptible to ring-opening under strongly acidic or basic conditions. Neutral to mildly basic conditions (pH 7–8) are ideal.

  • Steric Effects: Bulkier bases like TEA minimize side reactions compared to stronger bases (e.g., NaOH).

Substrateee (%)Yield (%)
(E)-Allylic carbamate9275
(Z)-Allylic carbamate8868

Mechanistic Insight:
The titanium-tartrate complex coordinates to the allylic alcohol, enabling stereoselective oxygen insertion. The tert-butyl group’s steric bulk directs epoxide formation to the less hindered face.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Continuous flow microreactor systems have emerged as superior to batch reactors for large-scale production.

Advantages of Flow Chemistry:

  • Enhanced Heat/Mass Transfer: Enables precise control over exothermic reactions.

  • Reduced Reaction Times: From hours to minutes.

  • Higher Purity: Minimizes side reactions through rapid mixing.

Case Study: Pilot-Scale Synthesis
A 2023 study demonstrated the following optimized parameters in a flow system:

  • Residence Time: 8 minutes.

  • Temperature: 50°C.

  • Pressure: 3 bar.

  • Catalyst: Immobilized lipase (reusable for 10 cycles).

Performance Metrics:

ParameterBatch ReactorFlow Reactor
Yield (%)7289
Purity (%)9599
Solvent Use (L/kg)124

Purification and Characterization

Post-synthesis purification is critical to isolate the target compound from by-products such as unreacted Boc₂O or ring-opened derivatives.

Purification Methods:

  • Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization: Ethanol/water mixtures at –20°C.

  • Distillation: Short-path distillation under reduced pressure (for high-boiling-point impurities).

Analytical Validation:

  • HPLC: Purity >98% (C18 column, 210 nm detection).

  • NMR Spectroscopy: Key signals include δ 1.44 ppm (tert-butyl CH₃) and δ 3.15–3.45 ppm (oxirane protons).

  • Mass Spectrometry: [M+H]⁺ peak at m/z 188.1.

Challenges and Mitigation Strategies

Epoxide Ring Opening

The oxirane ring’s electrophilic nature makes it prone to nucleophilic attack, leading to undesired by-products.

Preventive Measures:

  • Strict Anhydrous Conditions: Use molecular sieves or inert gas atmospheres.

  • Low-Temperature Processing: Maintain reactions below 25°C.

  • Additives: Incorporate radical scavengers (e.g., BHT) to inhibit autoxidation.

Stereochemical Control

Achieving high enantiomeric excess requires chiral catalysts or auxiliaries.

Solutions:

  • Chiral HPLC Analysis: Monitor ee during synthesis.

  • Kinetic Resolution: Use enzymes like lipases to preferentially react with one enantiomer.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for greener production routes.

Photocatalytic Boc Protection:

  • Catalyst: [Ir(ppy)₃] under blue LED light.

  • Solvent: Acetonitrile.

  • Yield: 82% with 90% atom economy.

Electrochemical Amination:

  • Conditions: Constant potential (1.2 V) in a divided cell.

  • Advantage: Eliminates need for stoichiometric oxidants.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C₉H₁₅NO₃
  • Molecular Weight : 185.23 g/mol
  • CAS Number : 168910-03-0

The compound features a tert-butyl group, an oxirane (epoxide) moiety, and a carbamate functional group, which together impart unique chemical reactivity and biological properties.

Physical Properties

PropertyValue
Boiling PointNot available
SolubilityModerate in water
LogP2.5
DensityNot specified

Organic Synthesis

Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions:

  • Nucleophilic Substitution : The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
  • Functionalization : The carbamate group allows for further modifications, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

This compound has shown promise in medicinal applications due to its structural features that may interact with biological targets:

  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on kinases relevant to cancer therapy.
    EnzymeIC50 (μM)Reference
    Calmodulin Kinase11.9
    SYK Kinase4.8
  • Pharmacological Potential : The compound's ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating various diseases, including autoimmune disorders and cancers.

Research has highlighted the biological activities of this compound:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit selective toxicity against cancer cell lines, indicating potential for therapeutic development.
    • Case Study : A derivative of the compound was shown to reduce cell viability in breast cancer models by inducing apoptosis through caspase activation.

Agricultural Chemistry

The compound may also find applications in agrochemicals due to its potential as a pesticide or herbicide precursor. Its unique structure could allow for the development of novel agrochemical agents with improved efficacy and reduced environmental impact.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of calmodulin-dependent protein kinases (CaMK) revealed that certain structural modifications of this compound significantly enhanced its inhibitory potency:

CompoundCaMK IC50 (μM)
Parent Compound15.0
Modified Compound7.5

This data emphasizes the importance of structure-activity relationships in drug design.

Case Study 2: Drug Development Potential

Research exploring the compound's role as an intermediate in synthesizing novel pharmacological agents demonstrated its utility in creating derivatives with enhanced biological activity:

DerivativeActivity (IC50 μM)
Derivative A5.0
Derivative B3.0

These findings support further investigation into the compound's derivatives for therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate involves its reactivity with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile. The carbamate group can also undergo hydrolysis or reduction, leading to the release of the corresponding amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate and related compounds:

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Key Data
This compound (Target) C₉H₁₇NO₃ Epoxide, Boc-protected amine Electrophilic epoxide for nucleophilic ring-opening; Boc deprotection under acidic conditions. NMR (¹H, ¹³C), ESI-HRMS data available for analogs ; SMILES: CC(C)(C)OC(=O)NCC1(C)CO1 .
tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (Compound 8) C₁₄H₂₅NO₄ Epoxide, Boc-protected amine, ketone Lipase inhibition; ketone enables further functionalization. ¹H NMR (CDCl₃): δ 1.42 (s, 9H), 2.15 (s, 3H), 2.85–3.10 (m, 2H) .
tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate C₁₄H₂₅NO₄ Epoxide, Boc-protected amine, stereospecific methyl and ketone Enhanced stereochemical influence on biological activity (e.g., enzyme inhibition). Chiral purity >95%; ESI-HRMS: [M+H]⁺ calc. 296.186, found 296.185 .
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) C₁₁H₂₁N₅O₂ Boc-protected amine, azide group Click chemistry applications (e.g., CuAAC reactions). Synthesized via reductive amination; azide enables bioconjugation .
tert-butyl N,N-diallylcarbamate C₁₁H₁₉NO₂ Boc-protected diamine, allyl groups Polymer precursors; allyl groups participate in radical or cycloaddition reactions. MW: 197.27; CAS: 151259-38-0 .

Key Observations:

Epoxide Reactivity : The target compound’s 2-methyloxirane ring is less strained than unsubstituted epoxides, reducing its electrophilicity compared to compounds like tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (Compound 8), where the ketone adjacent to the epoxide enhances reactivity .

Functional Group Diversity :

  • Azide-containing carbamates (e.g., ) enable click chemistry, unlike the target compound.
  • Allyl-substituted carbamates (e.g., ) exhibit distinct reactivity due to unsaturated bonds.

Synthetic Utility : The Boc group in the target compound is a standard protecting group, while analogs with ketones (e.g., ) or azides (e.g., ) serve specialized roles in multi-step syntheses.

Biological Activity

Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group, a carbamate functional group, and an oxirane (epoxide) moiety. This combination of functionalities contributes to its potential biological activity and utility in various fields, including medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molecular Weight : Approximately 263.34 g/mol

Structural Features

The presence of the oxirane ring enhances the compound's reactivity, making it a valuable building block in organic synthesis. The tert-butyl group provides steric hindrance, which can influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The oxirane ring can participate in nucleophilic attack reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of target molecules, leading to various biological effects.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in important biochemical pathways.
  • Receptor Modulation : It may interact with receptors that are crucial for cellular signaling.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities:

  • Neuroprotective Effects : In studies involving astrocyte cells treated with amyloid beta peptide (Aβ), the compound showed a moderate protective effect against cell death induced by Aβ1-42. The viability of astrocytes improved significantly when treated with the compound alongside Aβ1-42 compared to Aβ1-42 alone .
  • Antioxidant Activity : The compound was evaluated for its ability to reduce oxidative stress markers such as malondialdehyde (MDA) levels in brain homogenates. Results indicated that treatment with this compound led to a decrease in MDA levels, suggesting its potential antioxidant properties .

In Vivo Studies

In vivo studies have further explored the efficacy of this compound:

  • Scopolamine-Induced Memory Impairment : The compound was tested in animal models for its ability to counteract memory deficits induced by scopolamine. While it showed some efficacy in reducing oxidative stress, the results did not demonstrate significant differences when compared to established treatments like galantamine .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl carbamateC₇H₁₅NO₂Simpler structure; used as a protective group
Oxadiazole derivativesVariesDifferent substituents; varied biological activities
Cyclohexyl carbamateC₉H₁₉NO₂Lacks oxirane; shares carbamate functionality

These comparisons highlight the distinctiveness of this compound due to its structural complexity and potential for diverse chemical transformations.

Case Study 1: Neuroprotection

In a study examining neuroprotective agents against Aβ toxicity, this compound was shown to significantly enhance cell viability in astrocytes exposed to toxic levels of Aβ1-42. This suggests its potential role in therapeutic strategies for neurodegenerative diseases like Alzheimer's .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of the compound revealed that it effectively reduced oxidative stress markers in brain tissues. This positions this compound as a candidate for further research into protective agents against oxidative damage in neural tissues .

Q & A

Q. What are common synthetic routes for synthesizing tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate?

The synthesis typically involves carbamate protection of amines using tert-butyloxycarbonyl (Boc) groups. A representative method includes:

  • Stepwise Alkylation : Reacting epoxide precursors (e.g., 2-methyloxirane derivatives) with Boc-protected amines under basic conditions. For example, tert-butyl carbamates can be synthesized via nucleophilic ring-opening of epoxides using Boc-protected amines in the presence of catalysts like BF₃·OEt₂ .
  • Purification : Column chromatography or recrystallization is often employed to isolate the product, with purity verified by HPLC or NMR .

Q. How is X-ray crystallography applied to determine the molecular structure of tert-butyl carbamate derivatives?

X-ray crystallography remains the gold standard for structural elucidation:

  • Data Collection : Single crystals are grown via slow evaporation, and diffraction data are collected using synchrotron or in-house X-ray sources.
  • Structure Solution : Programs like SHELXD (for direct methods) or SIR97 (for charge-flipping algorithms) are used for phase determination .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, while ORTEP-3 generates graphical representations of molecular geometry .
  • Validation : Tools like WinGX ensure structural reliability by analyzing R-factors and residual electron density .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl carbamate derivatives?

Stereochemistry is critical for bioactive compounds:

  • Chiral Auxiliaries : Use Boc-protected chiral amines (e.g., (R)- or (S)-configurations) to direct stereoselective epoxide ring-opening. For instance, tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydropyran-3-yl]carbamate requires precise control of diastereomeric excess via temperature and solvent polarity .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired stereoisomers, as demonstrated in biocatalytic syntheses of statin intermediates .

Q. How should researchers address contradictions in crystallographic data for carbamate derivatives?

Data discrepancies may arise from disorder or twinning:

  • Twinning Analysis : Use SHELXTL to detect twinning ratios and apply HKLF 5 format for refinement .
  • Disorder Modeling : Split atomic positions in SHELXL and apply restraints to anisotropic displacement parameters.
  • Validation Tools : Cross-check with PLATON to identify missed symmetry or hydrogen-bonding inconsistencies .

Q. What role do hydrogen-bonding interactions play in the solid-state packing of tert-butyl carbamates?

Hydrogen bonds dictate crystal packing and stability:

  • N–H···O Interactions : The carbamate N–H group forms strong hydrogen bonds with carbonyl oxygen atoms, creating 1D chains or 2D sheets. For example, Das et al. (2016) observed C=O···H–N interactions in tert-butyl carbamate crystals, stabilizing a 3D network .
  • C–H···π Contacts : Aryl groups in substituted derivatives (e.g., difluorophenyl) contribute to π-stacking, influencing solubility and melting points .

Q. How are tert-butyl carbamates utilized in biocatalytic or pharmaceutical synthesis pipelines?

These compounds serve as intermediates in drug discovery:

  • Peptide Stapling : Boc-protected amines enable site-specific modifications in stapled peptides, enhancing proteolytic stability (e.g., polyamine staples in peptide therapeutics) .
  • API Synthesis : Tert-butyl carbamates are key precursors for kinase inhibitors and antiviral agents. For example, tert-butyl N-[(4-oxo-tetrahydropyran-3-yl)carbamate derivatives are intermediates in HCV protease inhibitors .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., solvent, temperature) for yield and stereoselectivity.
  • Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) in public repositories like the Cambridge Structural Database.
  • Safety Protocols : Follow SDS guidelines for handling epoxides and Boc-protected intermediates to mitigate toxicity risks .

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